5-methoxypyrimidine-4-carbaldehyde
Description
5-Methoxypyrimidine-4-carbaldehyde (CAS: Not explicitly provided in evidence; synonyms: 5-methoxypyrimidine-4-carbaldehyde) is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . Its structure features a pyrimidine ring substituted with a methoxy (-OCH₃) group at position 5 and an aldehyde (-CHO) group at position 2. The aldehyde group confers electrophilic reactivity, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. The methoxy group enhances solubility in polar solvents and influences electronic properties through resonance and inductive effects .
Properties
CAS No. |
1526682-09-6 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxypyrimidine-4-carbaldehyde typically involves the functionalization of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4-position of the pyrimidine ring. The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base .
Industrial Production Methods: In an industrial setting, the production of 5-methoxypyrimidine-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis .
Types of Reactions:
Oxidation: 5-Methoxypyrimidine-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Methanol, NaOH, HCl
Major Products Formed:
Oxidation: 5-Methoxypyrimidine-4-carboxylic acid
Reduction: 5-Methoxypyrimidine-4-methanol
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methoxypyrimidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 5-methoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Electronic Effects of Substituents
- Methoxy vs. Amino Groups: The methoxy group in 5-methoxypyrimidine-4-carbaldehyde acts as an electron donor via resonance, stabilizing the pyrimidine ring and reducing electrophilicity at the aldehyde compared to electron-withdrawing groups like chloro (e.g., 4-chloropyrimidine-5-carbaldehyde) . In contrast, amino-substituted analogs (e.g., HR510549) exhibit stronger nucleophilic character, enabling participation in Schiff base formation or cyclization reactions .
- Chloro Substituents : Chloro groups (e.g., HR510490) increase electrophilicity at the aldehyde, accelerating nucleophilic additions but reducing solubility in polar solvents due to hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
